![molecular formula C20H22FN3O2 B5884584 N'-[(4-fluorobenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B5884584.png)
N'-[(4-fluorobenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide
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Overview
Description
N-[(4-fluorobenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide, also known as Compound X, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N'-[(4-fluorobenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide X is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects:
This compound X has been shown to have a number of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, it has also been shown to have antioxidant activity. This could make it useful in the treatment of diseases that are caused by oxidative stress, such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of N'-[(4-fluorobenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide X is its potent antitumor activity. This makes it a promising candidate for the development of new cancer therapies. Additionally, it has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases. However, one of the limitations of this compound X is that its mechanism of action is not fully understood. This makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on N'-[(4-fluorobenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide X. One area of research could be to further investigate its mechanism of action. This could help to optimize its therapeutic potential and identify new applications for the compound. Additionally, research could be conducted to investigate the safety and toxicity of this compound X in animal models. This could help to determine its potential for use in humans. Finally, research could be conducted to identify new analogs of this compound X that have improved therapeutic properties.
Synthesis Methods
The synthesis of N'-[(4-fluorobenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide X involves a multistep process that includes the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate product is then reacted with N-(4-aminobenzyl)piperidine to form this compound X. The final product is purified using column chromatography to obtain a pure sample.
Scientific Research Applications
N'-[(4-fluorobenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide X has been the subject of extensive scientific research due to its potential therapeutic applications. One of the primary areas of research is in the treatment of cancer. Studies have shown that this compound X has potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, this compound X has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
[(Z)-[amino-[4-(piperidin-1-ylmethyl)phenyl]methylidene]amino] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-18-10-8-17(9-11-18)20(25)26-23-19(22)16-6-4-15(5-7-16)14-24-12-2-1-3-13-24/h4-11H,1-3,12-14H2,(H2,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCWZZOIWHVPDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=NOC(=O)C3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)/C(=N/OC(=O)C3=CC=C(C=C3)F)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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